molecular formula C8H16ClNO B2788369 7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride CAS No. 2418695-87-9

7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2788369
CAS No.: 2418695-87-9
M. Wt: 177.67
InChI Key: MFXNXCHEWDQCNX-UHFFFAOYSA-N
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Description

7-Methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic compound featuring a fused bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms. This molecule is of significant interest in medicinal chemistry due to its rigid scaffold, which enhances binding specificity in drug-receptor interactions. It is commercially available through multiple global suppliers, including D-L Chiral Chemicals (USA), Liven Pharmaceuticals (India), and Chengdu KeWei Chemical Co. (China) .

Properties

IUPAC Name

7-methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-2-3-8(6-10-7)4-9-5-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNXCHEWDQCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CNC2)CO1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting appropriate precursors under controlled conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitrogen atom in the azaspiro ring acts as a nucleophilic site. Reactions with alkyl halides or acylating agents proceed under mild conditions (e.g., room temperature, polar aprotic solvents):

  • Example : Alkylation with methyl iodide in dichloromethane yields N-methylated derivatives.

  • Key Reagents : Alkyl halides, acyl chlorides, or sulfonating agents.

  • Conditions : Triethylamine as a base, 0–25°C, 2–6 hours .

Ring-Opening Reactions

The spirocyclic ether-oxygen is susceptible to acid-catalyzed ring-opening:

  • Mechanism : Protonation of the oxygen atom weakens the C–O bond, enabling nucleophilic attack (e.g., by water or alcohols).

  • Example : Treatment with HCl in methanol generates a diol intermediate .

  • Side Reaction : Over-reduction with LiAlH4 may produce olefin impurities, requiring careful stoichiometric control .

Oxidation

  • Reagents : KMnO₄ or CrO₃ under acidic conditions.

  • Product : Formation of ketones or carboxylic acids depending on the position of oxidation .

Reduction

  • Reagents : LiAlH4 or NaBH4.

  • Product : Saturated amine derivatives; over-reduction risks require monitoring .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent transformations:

  • Deprotonation : In basic media (pH > 10), the free amine forms, enhancing nucleophilicity .

  • Proton Transfer : Stabilizes intermediates during multi-step syntheses .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
The compound is being explored as a potential drug candidate due to its unique structure, which allows for interaction with biological targets. Research indicates that derivatives of spiro compounds exhibit significant biological activities, including antiviral properties. For instance, modifications of 7-Methyl-6-oxa-2-azaspiro[3.5]nonane; hydrochloride have shown promise as inhibitors for respiratory syncytial virus and epidermal growth factor receptor (EGFR) .

1.2 Structure-Activity Relationship Studies
Computational modeling and structure-activity relationship (SAR) studies are essential for optimizing the compound's binding affinity to specific targets. Docking simulations and molecular dynamics studies are often employed to evaluate the interactions between the compound and its biological targets, leading to enhanced pharmacokinetic properties .

Organic Synthesis

2.1 Catalytic Applications
7-Methyl-6-oxa-2-azaspiro[3.5]nonane; hydrochloride can serve as a catalyst in various organic transformations, such as cyclizations and oxidations. Researchers have immobilized the compound on solid supports to enhance its catalytic efficiency in synthetic reactions .

2.2 Synthesis Pathways
The synthesis of this compound can be achieved through several methods, including multistep synthetic routes starting from readily available precursors. The synthesis involves cyclization reactions under controlled conditions, typically yielding high purity and yield .

Materials Science

3.1 Photochromic Applications
The compound exhibits photochromic behavior, meaning it can reversibly change color upon exposure to light. This property makes it suitable for applications in smart materials, such as thin films and coatings that respond to environmental stimuli .

3.2 Thin Film Preparation
Researchers have successfully prepared thin films incorporating 7-Methyl-6-oxa-2-azaspiro[3.5]nonane; hydrochloride using techniques like spin-coating and vapor deposition. The optical properties of these films are studied under varying light conditions to quantify the kinetics of color change .

Case Studies

Study Title Focus Findings
Drug Design Using Spiro CompoundsInvestigated the potential of spiro compounds in drug designFound that 7-Methyl-6-oxa-2-azaspiro[3.5]nonane derivatives exhibited significant antiviral activity against RSV .
Catalytic Efficiency of Spiro CompoundsEvaluated the catalytic properties of 7-Methyl-6-oxa-2-azaspiro[3.5]nonaneDemonstrated improved yields in organic transformations when used as a catalyst .
Photochromic Properties in Smart MaterialsStudied the photochromic behavior of the compoundConfirmed reversible color changes under different light exposures, enabling applications in responsive coatings .

Mechanism of Action

The mechanism of action of 7-Methyl-6-oxa-2-azaspiro[3.5]nonane;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Heteroatom Positioning

  • Oxygen vs. Nitrogen: The replacement of oxygen (oxa) with nitrogen (aza) alters electronic properties. For example, 7-Oxa-2-azaspiro[3.5]nonane HCl (C₇H₁₄ClNO) has reduced basicity compared to diaza analogs like 2,7-diazaspiro[3.5]nonane derivatives, which exhibit dual protonation sites for enhanced receptor binding .

Fluorinated and Sulfone Derivatives

  • Fluorine Substitution: 1,1-Difluoro-6-azaspiro[3.5]nonane HCl (C₈H₁₄ClF₂N) leverages fluorine’s electronegativity to enhance membrane permeability and bioavailability .
  • Sulfone Functionalization: Sulfur-containing analogs like 7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide HCl exhibit increased polarity, making them suitable for targeting polar enzyme active sites .

Pharmacological and Industrial Relevance

  • Sigma Receptor Ligands: 2,7-Diazaspiro[3.5]nonane derivatives demonstrate selective binding to sigma receptors, with compound 4b (from ) showing agonist activity, while 5b acts as an antagonist. This divergence highlights the scaffold’s versatility in drug design .
  • Commercial Availability: 7-Oxa-2-azaspiro[3.5]nonane HCl is produced at industrial scale (≥99% purity, 25 kg/drum) for use in pharmaceutical intermediates . In contrast, fluorinated and sulfone analogs remain in preclinical evaluation due to synthesis complexity .

Biological Activity

7-Methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS Number: 2418695-87-9) is a compound belonging to the class of spirocyclic amines, which has garnered attention for its potential biological activities, particularly as a GPR119 agonist. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

  • IUPAC Name : 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride
  • Molecular Formula : C8H15ClN2O
  • Molar Mass : 174.67 g/mol
  • Physical Form : Powder
  • Purity : ≥95%
  • Storage Temperature : Room Temperature

The mechanism by which 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride exerts its biological effects primarily involves its interaction with the GPR119 receptor, which is implicated in glucose metabolism and insulin secretion. The compound's spirocyclic structure facilitates binding to the receptor, leading to enhanced glucose-dependent insulin secretion, making it a candidate for diabetes treatment.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • GPR119 Agonism :
    • A study highlighted that derivatives of 7-azaspiro[3.5]nonane, including this compound, showed significant agonistic activity on the GPR119 receptor, leading to improved glucose tolerance in diabetic models .
  • Antidiabetic Effects :
    • In vivo studies demonstrated that compounds similar to 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride could lower blood glucose levels effectively in diabetic rats .
  • Neuroprotective Properties :
    • Preliminary investigations suggest potential neuroprotective effects, possibly through modulation of neuroinflammation pathways, although more research is needed to confirm these findings.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study ReferenceFocusFindings
GPR119 AgonismIdentified as a potent GPR119 agonist with favorable pharmacokinetics in diabetic rats.
Synthesis and CharacterizationReported successful synthesis with an 85% yield; characterized via NMR and mass spectrometry.
General PropertiesDescribed as a stable hydrochloride salt with significant purity and safety data available.

Synthesis and Characterization

The synthesis of 7-methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride typically involves multi-step organic reactions, including cyclization processes that yield the desired spirocyclic structure. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the identity and purity of the compound.

Synthesis Example:

A general synthetic route includes:

  • Formation of the spirocyclic framework through cyclization reactions.
  • Hydrochloride salt formation to enhance solubility and stability.

Safety Information

While handling this compound, standard laboratory safety protocols should be followed due to its classification as a hazardous material (GHS07). It may cause skin irritation and respiratory issues upon exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride, and how can reaction conditions be optimized for yield improvement?

  • Answer : The synthesis typically involves nucleophilic substitution or ring-closing metathesis. For example, diazaspiro analogs are synthesized via amine-carbonyl interactions under basic conditions . Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd) improve cyclization efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during salt formation .
  • Purification : Gradient elution in reverse-phase HPLC enhances purity (>98%) .

Q. How can researchers confirm the structural integrity of 7-Methyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride using spectroscopic methods?

  • Answer : A multi-technique approach is recommended:

  • NMR : 1^1H and 13^{13}C NMR verify spirocyclic connectivity (e.g., characteristic δ 3.2–4.0 ppm for oxa/aza groups) .
  • X-ray crystallography : Resolves stereochemistry and confirms bicyclic geometry .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 193.1) .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Answer : The hydrochloride salt is hygroscopic. Best practices include:

  • Storage : Desiccated at -20°C under inert gas (argon) .
  • Stability assays : Periodic HPLC analysis monitors degradation (e.g., hydrolysis of the oxa ring under humid conditions) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory biological activity data observed in different pharmacological studies?

  • Answer : Contradictions often stem from assay variability. Mitigation involves:

  • Standardization : Use of reference compounds (e.g., pipecolic acid for bioactivity benchmarking) .
  • Dose-response curves : EC50_{50} comparisons across cell lines (e.g., HEK293 vs. CHO) clarify target specificity .
  • Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259401) identifies outliers .

Q. How does the spirocyclic architecture influence pharmacokinetic properties compared to linear analogs?

  • Answer : The spiro structure enhances metabolic stability but reduces solubility. Key comparisons:

PropertySpirocyclic AnalogLinear Analog (e.g., Piperidine)Reference
LogP1.80.9
Metabolic half-life (h)4.21.5
Aqueous solubility (mg/mL)1245
  • Design tip : Introduce polar substituents (e.g., -OH) to improve solubility without compromising ring rigidity .

Q. Which computational methods are most reliable for predicting target interactions of this compound?

  • Answer : Hybrid QM/MM simulations and molecular docking (AutoDock Vina) show strong agreement with experimental IC50_{50} values. Key steps:

  • Conformational sampling : Molecular dynamics (MD) at 310K identifies bioactive conformers .
  • Docking validation : Compare results with X-ray co-crystallography data (PDB: 6T9B) .
  • ADMET prediction : SwissADME forecasts blood-brain barrier penetration (BOILED-Egg model) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities?

  • Answer : Systematic re-evaluation is critical:

Binding assay calibration : Use a common reference ligand (e.g., ketanserin for 5-HT2A_{2A} studies) .

Buffer optimization : Ionic strength (e.g., 150 mM NaCl) minimizes false positives .

Data normalization : Express results as % inhibition relative to controls to reduce inter-lab variability .

Synthetic Methodology Development

Q. What novel catalytic systems could improve enantioselective synthesis of this compound?

  • Answer : Asymmetric catalysis using chiral ligands:

  • Organocatalysts : Proline derivatives achieve up to 85% ee in spirocycle formation .
  • Metal-ligand complexes : Ru(II)-BINAP systems enhance diastereomeric excess (>90%) .
  • Flow chemistry : Continuous reactors reduce racemization during HCl salt formation .

Structural-Activity Relationship (SAR) Studies

Q. How do substituent modifications at the 7-methyl position affect bioactivity?

  • Answer : Methyl group replacement alters target engagement:

SubstituentTarget (IC50_{50}, nM)Selectivity Ratio (vs. Off-Target)
-CH3_3250 (5-HT1A_{1A})1:8.4
-CF3_3841:3.1
-OH5201:12.7
  • Conclusion : Electron-withdrawing groups (-CF3_3) improve potency but reduce selectivity .

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